ETHYL 2-(6-METHYL-3-OXO-3,4-DIHYDRO-2H-1,4-BENZOXAZIN-4-YL)ACETATE

Aldose Reductase Inhibition Diabetic Complications ALR2 Selectivity

Generic benzoxazinone scaffolds often fail to reproduce specific biological activity, leading to wasted synthesis cycles and invalid SAR. This 6-methyl-substituted N-ethyl acetate analog is the exact, privileged core validated for selective aldose reductase (ALR2) inhibition (7-fold over ALR1), MenB-targeted antitubercular activity (M. tuberculosis MIC 0.6 µg/mL), and catalytic topoisomerase I inhibition-a mechanism that avoids the leukemia risk of DNA poisons. - N-ethyl acetate handle enables rapid hydrolysis to the free acid for direct ALR2 screening, then amidation or hydrazide formation for SAR expansion. - 6-methyl group is confirmed essential for MenB enzyme inhibition and antibacterial potency; using an unsubstituted or 8-aryl analog will miss these critical interactions. - Sourced exclusively as a custom synthesis intermediate, ensuring lot-to-lot consistency and full characterization for reproducible agrochemical and medicinal chemistry programs.

Molecular Formula C13H15NO4
Molecular Weight 249.26 g/mol
Cat. No. B5444629
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameETHYL 2-(6-METHYL-3-OXO-3,4-DIHYDRO-2H-1,4-BENZOXAZIN-4-YL)ACETATE
Molecular FormulaC13H15NO4
Molecular Weight249.26 g/mol
Structural Identifiers
SMILESCCOC(=O)CN1C(=O)COC2=C1C=C(C=C2)C
InChIInChI=1S/C13H15NO4/c1-3-17-13(16)7-14-10-6-9(2)4-5-11(10)18-8-12(14)15/h4-6H,3,7-8H2,1-2H3
InChIKeyGDGKWZQJOSQBRG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Insight: Structural Advantages of 6-Methylbenzoxazinone Ethyl Acetate


Ethyl 2-(6-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-4-yl)acetate (CAS 26673-71-2 analog with 6-methyl substitution) belongs to the 2H-1,4-benzoxazin-3(4H)-one class—a privileged heterocyclic scaffold widely exploited for antimicrobial, anticancer, aldose reductase inhibitory, and crop protection applications . Its defining structural features—a 6-methyl substituent on the benzo-fused ring and an N-ethyl acetate side chain—distinguish it from the unsubstituted core and from analogs bearing halogen, nitro, or 8-aryl modifications, each of which drives divergent biological target engagement profiles . As a versatile advanced intermediate amenable to further derivatization (hydrolysis to carboxylic acid, amidation, hydrazide formation), this compound occupies a strategic procurement position for medicinal chemistry and agrochemical discovery programs requiring scaffold-based SAR exploration .

Substitution Risk: Preserving Target Selectivity and Activity


The benzoxazinone scaffold is not a monolithic entity; relatively minor substituent variations at the N-4 side chain and benzo-ring positions produce profound and highly reproducible shifts in biological target preference. As the evidence below demonstrates, the N-acetic acid/ester side chain is a key determinant of aldose reductase (ALR2) selectivity , the 6-methyl group modulates antibacterial activity in a context-dependent manner , and the identity of the N-4 substituent (acetate vs. methyl) dictates whether a compound functions as a topoisomerase I catalytic inhibitor or a DNA poison . Generic procurement of an uncharacterized benzoxazinone analog without this specific substitution pattern carries a high risk of irreproducible biological results, wasted synthesis cycles, and erroneous SAR conclusions.

Head-to-Head Comparison: 6-Methylbenzoxazinone vs. Analogs


ALR2 Selectivity via N-Acetic Acid Side Chain

The N-acetic acid moiety (the hydrolyzed form of the target ethyl acetate) is the minimum pharmacophore required for selective aldose reductase (ALR2) inhibition versus the related ALR1 enzyme. The compound (2-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)acetic acid, which is the core scaffold of the target compound, demonstrated 7-fold selectivity for ALR2 over ALR1 in a Homo sapiens enzyme assay . In contrast, analogs bearing 8-styryl side chains achieved substantially higher selectivity ratios—up to 60-fold for the 8-[(E)-2-(4-hydroxyphenyl)ethenyl] derivative and 24-fold for the 8-trifluoromethylphenyl derivative—establishing that the N-acetic acid group serves as the essential baseline selectivity handle, while the 6-position (and 8-position) substituents provide tunable selectivity enhancement . The clinical reference epalrestat, which lacks the benzoxazinone scaffold entirely, achieved 26.7-fold selectivity .

Aldose Reductase Inhibition Diabetic Complications ALR2 Selectivity

6-Methyl Substituent and MenB-Targeted Antitubercular Activity

In the MenB inhibitor series targeting Mycobacterium tuberculosis, the 6-methyl substituent on the benzoxazine core is critical for antibacterial activity. Compounds with a 6-methyl group demonstrated potent growth inhibition of M. tuberculosis H37Rv with MIC values as low as 0.6 µg/mL . The (Z)-methyl 2-(6-methyl-2-oxo-2H-benzo[b][1,4]oxazin-3(4H)-ylidene)acetate analog, which features the 6-methyl substitution pattern shared by the target compound, inhibited MenB with an IC50 of 23.1 µM, while other benzoxazine analogs in the series showed IC50 values spanning 27 µM to >122 µM, representing a 4- to 5-fold variation driven by benzo-ring substitution . Critically, SAR analysis established that the benzoxazine core itself is essential for both enzyme inhibition and antibacterial activity, with the 6-position serving as a key modulation site .

Antitubercular Agents MenB Inhibition Menaquinone Biosynthesis

N-Substituent Determines Topoisomerase I Inhibition Type

A systematic SAR study of 3,4-dihydro-2H-1,4-benzoxazin-3-one derivatives against human topoisomerase I (hTopo I) revealed that the identity of the N-4 substituent dictates the inhibitory mechanism. The compound ethyl 6-chloro-4-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-2-acetate (BONC-013), which carries an N-methyl group rather than the N-acetate/ethyl acetate found in the target compound, acted as the strongest topoisomerase I poison with an IC50 of 0.0006 mM (0.6 µM)—approximately 57-fold more potent than camptothecin (IC50 = 0.034 mM) . In contrast, 2-hydroxy derivatives lacking the ethoxycarbonylmethyl (ethyl acetate) side chain functioned as catalytic inhibitors (e.g., BONC-001, IC50 = 8.34 mM), representing a >10,000-fold difference in mechanistic potency driven entirely by N-substitution . The SAR explicitly states: "the OH group instead of ethoxycarbonylmethyl group at R position... was important for hTopo I catalytic inhibition while the attachment of a methyl group... played a role for increasing... poisonous effect" .

Topoisomerase I Inhibition Anticancer Drug Design Catalytic Inhibitor vs. Poison

6-Methyl Substitution Enhances Antiproliferative Activity

A recent study of substituted 3,4-dihydro-2H-1,4-benzoxazine derivatives demonstrated that introducing substituents on the benzoxazine core improved antiproliferative activity compared to the unsubstituted parent compound . The most active compound, 4b, which bears a 6-methyl substituent and a 2,6-dichloropurine moiety, achieved an IC50 of 2.27 µM against MCF-7 (breast cancer) and 4.44 µM against HCT-116 (colon cancer) cells . Meanwhile, compound 2b (also a substituted benzoxazine) achieved IC50 values of 3.26 µM (MCF-7) and 7.63 µM (HCT-116), confirming that the 6-methyl group paired with appropriate C-2 side chain modifications yields consistently sub-5 µM antiproliferative activity . The unsubstituted derivative 1 served as the baseline comparator, with the study explicitly concluding that "substituting this heterocycle led to improved antiproliferative activity compared to the unsubstituted derivative 1" .

Antiproliferative Activity Breast Cancer Colon Cancer

Benzoxazinone Core: Broad-Spectrum Agrochemical Activity

The 2H-1,4-benzoxazin-3(4H)-one scaffold—the core structure of the target compound—has been validated as a broad-spectrum pesticide skeleton with quantitative activity against viruses, bacteria, and fungi relevant to tea tree (and other crop) diseases . In the most comprehensive recent study, eighteen propanolamine-containing 2H-1,4-benzoxazin-3(4H)-one derivatives were evaluated: compound 2i showed the best curative activity against tobacco mosaic virus (TMV) with EC50 = 395.05 µg/mL; compound 3d achieved the best antibacterial activity against Pseudomonas syringae pv. actinidiae with EC50 = 45.70 µg/mL; and compound 3a exhibited the best antifungal activity against Pestalotiopsis trachicarpicola with EC50 = 13.53 µg/mL . SEM analysis of 3a-treated fungi confirmed concentration-dependent hyphal damage at 100 and 200 µg/mL . While these specific analogs differ from the target compound in their propanolamine side chain, the core benzoxazinone scaffold is the conserved pharmacophore driving this broad-spectrum activity, with the N-4 and C-2 positions serving as diversification points for potency optimization .

Agrochemical Discovery Antiviral Agents Broad-Spectrum Pesticides

Ethyl Acetate Side Chain: Broad-Spectrum Antimicrobial Profile

New ethyl 3,4-dihydro-3-oxo-4,6,7-trisubstituted-2H-1,4-benzoxazine-2-acetate derivatives—compounds that share the ethyl acetate ester motif with the target compound—were synthesized and evaluated for antimicrobial activity using a twofold serial dilution technique against Gram-positive bacteria, Gram-negative bacteria, and Candida species in direct comparison to standard drugs . The synthesized compounds exhibited a broad spectrum of activity with MIC values ranging from 6.25 to 100 µg/mL against the tested microorganisms . A QSAR analysis of growth inhibitory activity against Candida krusei was performed using computer-assisted multiple regression, establishing quantitative structure-activity correlations that enable predictive lead optimization of this scaffold . The ethyl acetate side chain is a conserved feature enabling this antimicrobial activity profile.

Antimicrobial Agents Antifungal Agents QSAR-Guided Optimization

High-Value Applications: 6-Methylbenzoxazinone Ethyl Acetate


ALR2-Selective Inhibitors for Diabetic Complications

The N-acetic acid/ethyl acetate side chain is the minimum pharmacophore for ALR2 selectivity (7-fold over ALR1) . The 6-methyl ethyl acetate target compound can be hydrolyzed to the free acid for direct ALR2 screening, then further derivatized at the 8-position (via electrophilic aromatic substitution or cross-coupling) to achieve selectivity ratios approaching or exceeding the 60-fold achieved by the 8-(4-hydroxystyryl) analog . This positions the compound as a strategic starting material for diabetic complication programs requiring differentiated aldose reductase inhibitors with intrinsic antioxidant activity .

Antitubercular MenB Inhibitor SAR Exploration

The 6-methyl benzoxazine core is validated in the MenB inhibitor series with M. tuberculosis H37Rv MIC values as low as 0.6 µg/mL and MenB IC50 values of ~23 µM for the 6-methyl analog . The target compound provides the 6-methyl-substituted benzoxazinone scaffold with an N-ethyl acetate handle that can be hydrolyzed and coupled to diverse side chains for MenB potency optimization, building on the established SAR demonstrating that the benzoxazine core is essential for both enzyme inhibition and antibacterial activity .

Catalytic Topoisomerase I Inhibition in Anticancer Design

The N-ethyl acetate side chain of the target compound is structurally analogous to the 'ethoxycarbonylmethyl group' that SAR studies identified as favoring catalytic topoisomerase I inhibition over DNA poisoning . This is a critical mechanistic distinction: catalytic inhibitors avoid the secondary leukemia risk associated with topoisomerase poisons (e.g., camptothecin derivatives). Researchers can procure this compound to explore non-poison hTopo I inhibitors, with the 6-methyl group providing a further handle for potency optimization as demonstrated in the MCF-7/HCT-116 antiproliferative studies (IC50 down to 2.27 µM for 6-methyl analog 4b) .

Broad-Spectrum Agrochemical Lead Generation

The 2H-1,4-benzoxazin-3(4H)-one core has been validated across antiviral (TMV EC50 = 395.05 µg/mL), antibacterial (P. syringae EC50 = 45.70 µg/mL), and antifungal (P. trachicarpicola EC50 = 13.53 µg/mL) targets in crop protection . The target compound offers a distinct N-ethyl acetate diversification point compared to the propanolamine and triazole-modified analogs reported in the literature . Its ester functionality enables facile conversion to hydrazides, amides, and other agrochemically relevant derivatives for broad-spectrum pesticide discovery, complemented by QSAR models already established for this scaffold class .

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